molecular formula C13H15Cl2NO3Si B14340200 Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester CAS No. 106865-07-0

Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester

Cat. No.: B14340200
CAS No.: 106865-07-0
M. Wt: 332.25 g/mol
InChI Key: UKNRTLBBFVDPAI-UHFFFAOYSA-N
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Description

Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a complex organic compound that features a combination of acetic acid, dichlorophenoxy, cyanoethyl, and dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid. The next step involves the introduction of the cyanoethyl group, which can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent. Finally, the dimethylsilyl ester is formed by reacting the intermediate with a dimethylsilylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ester group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with molecular targets, which could include enzymes, receptors, or other biomolecules. The specific pathways and effects depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)trimethylsilyl Ester
  • Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)ethylsilyl Ester

Uniqueness

The uniqueness of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

106865-07-0

Molecular Formula

C13H15Cl2NO3Si

Molecular Weight

332.25 g/mol

IUPAC Name

[1-cyanoethyl(dimethyl)silyl] 2-(3,4-dichlorophenoxy)acetate

InChI

InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-10-4-5-11(14)12(15)6-10/h4-6,9H,8H2,1-3H3

InChI Key

UKNRTLBBFVDPAI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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